molecular formula C14H13BrN2O4 B12069706 dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate

dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate

Cat. No.: B12069706
M. Wt: 353.17 g/mol
InChI Key: CFWNFRQSWCFWTC-UHFFFAOYSA-N
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Description

Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzyl bromide with dimethyl imidazole-4,5-dicarboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to remove the bromine substituent.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted imidazole derivatives.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of de-brominated imidazole derivatives.

    Hydrolysis: Formation of imidazole-4,5-dicarboxylic acid derivatives.

Scientific Research Applications

Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The bromine and benzyl substituents can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl imidazole-4,5-dicarboxylate: Lacks the benzyl and bromine substituents, resulting in different chemical properties and reactivity.

    1-Benzyl-2-bromo-1H-imidazole:

    2-Bromo-1H-imidazole: A simpler structure with different reactivity and applications.

Uniqueness

Dimethyl 1-benzyl-2-bromo-1H-imidazole-4,5-dicarboxylate is unique due to the combination of its bromine, benzyl, and ester substituents. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and potential bioactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H13BrN2O4

Molecular Weight

353.17 g/mol

IUPAC Name

dimethyl 1-benzyl-2-bromoimidazole-4,5-dicarboxylate

InChI

InChI=1S/C14H13BrN2O4/c1-20-12(18)10-11(13(19)21-2)17(14(15)16-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

CFWNFRQSWCFWTC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N(C(=N1)Br)CC2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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